molecular formula C19H23N3O3S B2928520 N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide CAS No. 958587-50-3

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide

Cat. No.: B2928520
CAS No.: 958587-50-3
M. Wt: 373.47
InChI Key: OFQPPFGRQJFVDB-UHFFFAOYSA-N
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Description

Chemical Identity: The compound, with CAS No. 958587-50-3 and IUPAC name N-[2-(4-methoxyphenyl)-5-oxido-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide, features a thieno[3,4-c]pyrazole core modified with:

  • A 4-methoxyphenyl group at position 2.
  • A sulfoxide (S=O) at position 5 (denoted as "5-oxido").
  • A cyclohexanecarboxamide substituent at position 3 .

Molecular Formula: C₁₉H₂₃N₃O₃S
Molecular Weight: 373.500 g/mol
Key Properties:

  • Hydrogen bond donors: 1
  • Hydrogen bond acceptors: 5
  • Structural features: The sulfoxide group enhances polarity, while the cyclohexane moiety contributes to steric bulk and lipophilicity.

Availability: Supplied by Alfa Chemistry (USA), indicating its use in research and development .

Properties

IUPAC Name

N-[2-(4-methoxyphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O3S/c1-25-15-9-7-14(8-10-15)22-18(16-11-26(24)12-17(16)21-22)20-19(23)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFQPPFGRQJFVDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=C3CS(=O)CC3=N2)NC(=O)C4CCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclohexanecarboxamide is a complex heterocyclic compound that has gained attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity associated with this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure and Properties

The compound features a thieno[3,4-c]pyrazole core integrated with a cyclohexanecarboxamide moiety. Its molecular formula is C17H20N2O3SC_{17}H_{20}N_2O_3S with a molecular weight of approximately 344.42 g/mol. The presence of the methoxy group and other functional groups contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves multi-step reactions. Key steps include:

  • Formation of the Thienopyrazole Core : This involves cyclization reactions using appropriate reagents such as hydrazines and thioketones.
  • Introduction of the Cyclohexanecarboxamide Moiety : This can be achieved through acylation reactions.
  • Purification : Techniques such as recrystallization or chromatography are used to obtain pure compounds.

Antimicrobial Properties

Studies have demonstrated that derivatives of thienopyrazoles exhibit significant antimicrobial activity. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains and fungi .

Anti-inflammatory Effects

Research indicates that thienopyrazole derivatives possess anti-inflammatory properties. They inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), which are critical in inflammatory pathways .

Anticancer Activity

The compound has been investigated for its potential anticancer effects. In vitro studies revealed that it can induce apoptosis in cancer cell lines by activating caspase pathways . Furthermore, animal model studies highlighted its ability to reduce tumor size in xenograft models .

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : It can trigger apoptotic pathways in cancer cells, leading to cell death.
  • Modulation of Cell Signaling Pathways : The compound may interfere with key signaling pathways involved in cell proliferation and survival.

Case Studies

Several studies have highlighted the efficacy of this compound:

  • Study on Antimicrobial Activity :
    • Objective : To evaluate the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
    • Results : Showed significant inhibition zones compared to control groups, indicating strong antimicrobial properties .
  • In Vivo Anticancer Study :
    • Objective : To assess tumor growth inhibition in a murine model.
    • Results : Treated mice exhibited reduced tumor volume and prolonged survival compared to untreated controls .

Comparison with Similar Compounds

Structural Analog: N-[2-(4-Fluorophenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Furan-2-Carboxamide (CAS 1020048-57-0)

Key Differences :

Parameter Target Compound (958587-50-3) Analog (1020048-57-0)
Core Modification Thieno ring sulfoxide (S=O at position 5) Pyrazole ketone (C=O at position 5)
Phenyl Substituent 4-Methoxy (electron-donating) 4-Fluoro (electron-withdrawing)
Carboxamide Group Cyclohexane (aliphatic, bulky) Furan-2-yl (aromatic, planar)
Molecular Formula C₁₉H₂₃N₃O₃S C₁₇H₁₅FN₃O₃S (inferred from IUPAC name)
Molecular Weight 373.500 g/mol ~376.39 g/mol (estimated)
H-Bond Acceptors 5 5

Structural Implications :

In contrast, the 4-fluoro substituent in the analog withdraws electrons, increasing electrophilicity .

Carboxamide Groups :

  • The cyclohexane group in the target compound introduces steric hindrance and lipophilicity, which may improve membrane permeability. The furan-2-carboxamide in the analog offers aromaticity and planar geometry, favoring interactions with flat binding pockets (e.g., enzyme active sites) .

Theoretical Pharmacokinetic and Physicochemical Properties

Property Target Compound Analog
Lipophilicity (LogP) Higher (due to cyclohexane) Lower (aromatic furan reduces lipophilicity)
Solubility Moderate (sulfoxide enhances polarity) Higher (ketone and furan improve polarity)
Metabolic Stability Likely stable (sulfoxides resist oxidation) Susceptible to furan ring oxidation

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